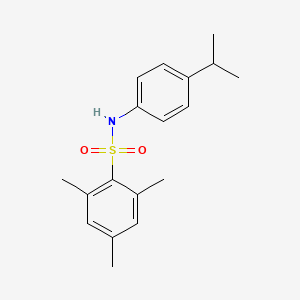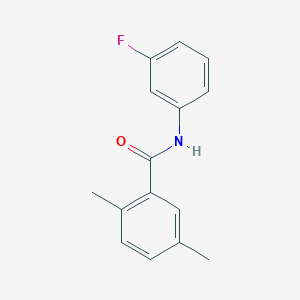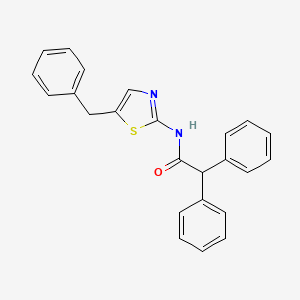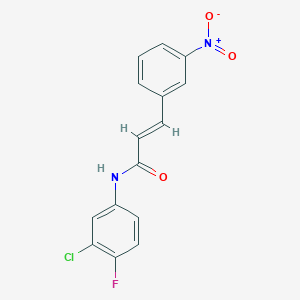![molecular formula C17H22N2O2 B5845686 N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-propylpropanamide](/img/structure/B5845686.png)
N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-propylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-propylpropanamide, also known as HMA-1, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as hydroxamic acids and has been found to exhibit various biological activities, including anti-inflammatory and anti-cancer properties.
Aplicaciones Científicas De Investigación
Synthesis of Reactive Polymers
This compound can be utilized in the synthesis of reactive polymers, which are widely used as polymeric reagents or polymer supports in biochemical and chemical applications . The presence of functional groups like the quinolinyl moiety allows for cross-linking and the creation of bead-structured resins that are chemically reactive. These polymers have significant applications in the preparation of materials with specific chemical, physicochemical, or biochemical functions.
Development of Functional (Meth)Acrylates
The quinolinyl group in the compound can serve as a precursor for functional esters, which are essential in the production of (meth)acrylate-based monomers and polymers . These materials are pivotal in creating new monomers by binding functional groups to the structure of certain monomers, leading to copolymers with unique properties.
Biological Activity: Antimicrobial and Antifungal Effects
Compounds containing the 8-hydroxyquinoline nucleus, which is structurally similar to the quinolinyl group in N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-propylpropanamide, exhibit a wide range of biological activities. They are known for their antimicrobial and antifungal properties, making them valuable in the development of new pharmaceuticals .
Anticancer Applications
The structural features of 8-hydroxyquinoline derivatives, akin to the compound , have been explored for their anticancer properties. These compounds can act as potential building blocks for pharmacologically active scaffolds and could lead to the development of new cancer therapies .
Chelating Agents for Metal Ions
The compound’s structure allows it to act as a bidentate chelating agent, forming complexes with a wide range of metal ions. This property is particularly useful in the field of bioinorganic chemistry, where such complexes are used for various applications, including catalysis and environmental remediation .
Alzheimer’s Disease Research
The quinolinyl moiety is structurally related to 8-hydroxyquinoline, which has been studied for its potential in treating Alzheimer’s disease. The compound could be used to develop drugs that target metal ions implicated in the disease’s pathology .
Propiedades
IUPAC Name |
N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-4-9-19(15(20)5-2)11-14-10-13-8-6-7-12(3)16(13)18-17(14)21/h6-8,10H,4-5,9,11H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEDDQLBUCSEBBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=CC=CC(=C2NC1=O)C)C(=O)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5845633.png)
![3-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5845637.png)
![N-allyl-N'-(4-fluorophenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5845639.png)
![ethyl {4-[(benzylsulfonyl)amino]phenyl}acetate](/img/structure/B5845643.png)
![3-chloro-4-methyl-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B5845652.png)
![2-[3-(4-ethylphenyl)acryloyl]-1H-indene-1,3(2H)-dione](/img/structure/B5845659.png)




![methyl 4-[1,3-bis(benzoylamino)-11-(hydroxyimino)-5,9-dithiatricyclo[6.2.1.0~2,6~]undec-7-yl]butanoate](/img/structure/B5845695.png)
![N-(5-{[2-(cyclopropylamino)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B5845699.png)
![1-ethyl-N-[4-(trifluoromethyl)benzyl]-4-piperidinamine](/img/structure/B5845702.png)